k-Strophanthoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacology

Summary of Application: k-Strophanthoside is a type of cardiac glycoside, which are compounds with the ability to increase the output force of the heart and decrease its rate of contractions by acting on the cellular sodium-potassium ATPase pump. They are present in a variety of plants but are mainly extracted from the seeds of the African Strophanthus kombé or S.

Results or Outcomes: Cardiac glycosides like k-Strophanthoside have been found to have a significant effect on heart disease, increasing the output force of the heart and decreasing its rate of contractions.

Ethnobotany

Summary of Application: Plants containing k-Strophanthoside, such as Adonis vernalis L. and A.

Results or Outcomes: These plants and their active constituents possess broad pharmacological properties, including cardiovascular, antiangiogenic, antibacterial, antioxidant, anti-inflammatory and acaricidal activities.

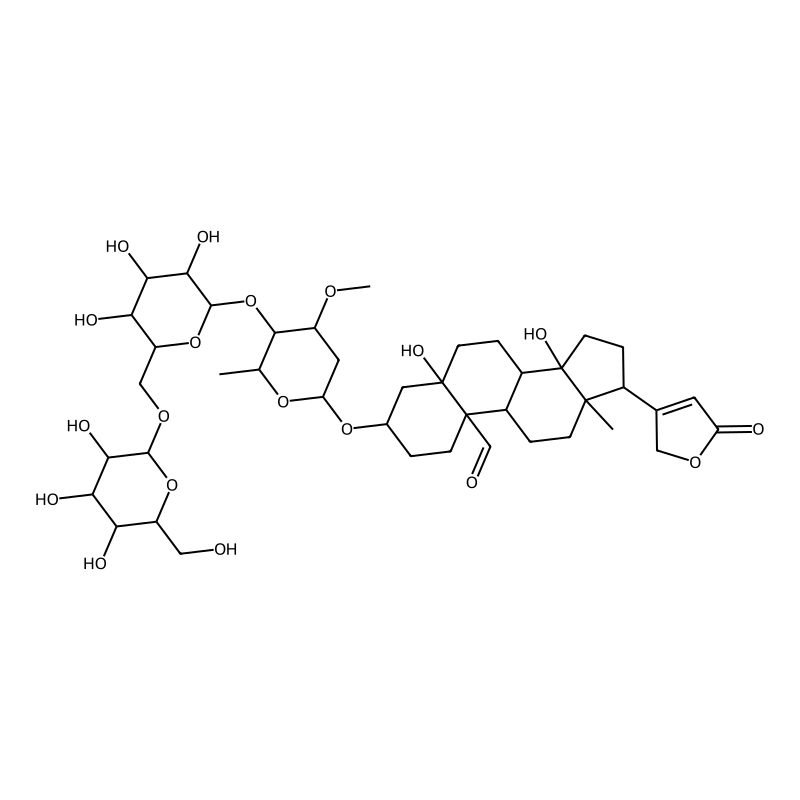

K-Strophanthoside is a complex cardiac glycoside primarily derived from the seeds of Strophanthus kombe, a plant known for its medicinal properties. Its molecular formula is with a molecular weight of approximately 872.95 g/mol . This compound is notable for its structural complexity, featuring multiple sugar moieties attached to a steroid backbone, which contributes to its biological activity and therapeutic potential.

k-Strophanthin acts as a cardiac glycoside, specifically inhibiting the Na+/K+-ATPase enzyme in heart muscle cells []. This enzyme plays a crucial role in maintaining the balance of sodium and potassium ions across the cell membrane. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium concentration, which in turn triggers an influx of calcium ions via a sodium-calcium exchanger []. The increased calcium concentration enhances the force of heart muscle contractions (positive inotropic effect) [].

However, this mechanism of action has a narrow therapeutic window. At high doses, k-Strophanthin can become toxic and cause arrhythmias and heart failure [].

k-Strophanthin is a highly toxic compound and should only be handled by trained professionals in a laboratory setting. Here are some safety concerns:

- Severe cardiac toxicity: Ingestion or even skin contact can lead to life-threatening heart problems.

- Gastrointestinal effects: Nausea, vomiting, and diarrhea can occur upon ingestion.

- Neurological effects: Headache, dizziness, and confusion may be observed in case of poisoning.

K-Strophanthoside exhibits potent biological activity as an inhibitor of the Na+/K+ ATPase enzyme, similar to other cardiac glycosides like digitalis and ouabain. This inhibition results in increased intracellular sodium levels, which subsequently leads to calcium overload in cardiac muscle cells. This mechanism can enhance cardiac contractility (positive inotropic effect) but may also result in toxic effects such as arrhythmias and diastolic dysfunction if dosed improperly . Historically, it has been used in traditional medicine and arrow poisons by indigenous tribes due to its potent effects on heart function.

K-Strophanthoside has applications primarily in pharmacology as a cardiac agent. It has been explored for its potential therapeutic benefits in treating heart failure by enhancing myocardial contractility . Additionally, it is studied for its ecological role as a deterrent against herbivory in certain plant species, influencing oviposition behaviors in insects like Pieris rapae and P. napi oleracea .

Studies have indicated that K-Strophanthoside interacts with various biological systems. Its cardiotoxicity has been evaluated in vitro and in vivo, highlighting its potential to induce ventricular tachycardia under toxic doses . Furthermore, research into its metabolic pathways reveals that K-Strophanthoside can be metabolized into several conjugated forms upon administration, impacting its pharmacokinetics and therapeutic efficacy .

K-Strophanthoside shares structural similarities with several other cardiac glycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| K-Strophanthoside | Strophanthus kombe | Na+/K+ ATPase inhibitor | Complex glycosidic structure |

| Ouabain | Acokanthera schimperi | Na+/K+ ATPase inhibitor | Simpler structure; used therapeutically |

| Digitoxin | Digitalis purpurea | Na+/K+ ATPase inhibitor | More potent; higher risk of toxicity |

| Strophanthidin | Derived from K-Strophanthoside | Na+/K+ ATPase inhibitor | Aglycone form; less complex than K-Strophanthoside |

K-Strophanthoside stands out due to its intricate glycosidic composition, which may influence both its pharmacological profile and ecological interactions differently compared to simpler compounds like ouabain and digitoxin.

Molecular Composition and Formula

k-Strophanthoside exhibits a complex molecular structure characterized by the empirical formula C₄₂H₆₄O₁₉, representing a molecular weight of 872.95 atomic mass units [6]. This cardenolide glycoside belongs to the broader class of cardiac glycosides and demonstrates the characteristic tripartite structure consisting of a steroid nucleus, an unsaturated lactone ring, and multiple sugar moieties [23]. The compound exists as a white to off-white powder under standard conditions and displays significant solubility in polar solvents including dimethyl sulfoxide, pyridine, methanol, and ethanol [29].

The molecular architecture encompasses a total of 42 carbon atoms, 64 hydrogen atoms, and 19 oxygen atoms, reflecting the extensive glycosylation pattern that distinguishes k-Strophanthoside from simpler cardenolides [8]. The compound demonstrates a calculated density of 1.49 grams per cubic centimeter and exhibits a melting point range of 177-182 degrees Celsius [6] [8]. Mass spectrometric analysis reveals the compound's monoisotopic mass as 872.404180 atomic mass units, confirming the molecular formula through high-resolution analytical techniques [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₂H₆₄O₁₉ | [6] |

| Molecular Weight | 872.95 g/mol | [6] |

| Melting Point | 177-182°C | [6] |

| Density | 1.49 g/cm³ | [8] |

| Monoisotopic Mass | 872.404180 u | [15] |

Aglycone and Sugar Moiety Analysis

The structural foundation of k-Strophanthoside comprises strophanthidin as the aglycone component, which represents the bioactive steroid nucleus responsible for the compound's pharmacological properties [9] [12]. Strophanthidin possesses the molecular formula C₂₃H₃₂O₆ and demonstrates the characteristic cardenolide structure featuring a cyclopentanoperhydrophenanthrene ring system with specific hydroxyl substitutions at positions 3-beta, 5-beta, and 14-beta [17]. The aglycone incorporates a critical aldehyde group at position 19 and maintains the essential alpha-beta unsaturated five-membered lactone ring at position 17 [21].

The sugar moiety of k-Strophanthoside consists of a trisaccharide unit termed strophanthotriose, which comprises cymarose, beta-glucose, and alpha-glucose in sequential glycosidic linkages [13]. The cymarose unit, characterized as 2,6-dideoxy-3-O-methyl-beta-D-ribo-hexopyranose, attaches directly to the aglycone at the 3-beta position through a glycosidic bond [15]. The first glucose unit forms a beta-1,4-glycosidic linkage with the cymarose moiety, while the terminal glucose unit connects through a beta-1,6-glycosidic bond to the first glucose residue [9].

Liquid chromatography-electrospray ionization mass spectrometry analysis demonstrates that k-Strophanthoside generates abundant formate adduct ions at mass-to-charge ratio 917 in negative ion mode, with subsequent fragmentation revealing the systematic loss of sugar units [9]. The fragmentation pattern exhibits characteristic losses corresponding to glucose units at 162 atomic mass units and the cymarose unit at 164 atomic mass units, ultimately yielding the dehydrated aglycone ion at mass-to-charge ratio 385 [9].

| Component | Molecular Formula | Linkage Position | Linkage Type |

|---|---|---|---|

| Strophanthidin (Aglycone) | C₂₃H₃₂O₆ | C-3β | - |

| Cymarose | C₇H₁₄O₄ | C-3β of aglycone | β-glycosidic |

| Glucose (1st) | C₆H₁₂O₆ | C-4 of cymarose | β-1,4-glycosidic |

| Glucose (2nd) | C₆H₁₂O₆ | C-6 of first glucose | β-1,6-glycosidic |

Stereochemical Configuration

The stereochemical architecture of k-Strophanthoside encompasses 22 defined stereocenters, reflecting the complex three-dimensional arrangement essential for biological activity [15]. The aglycone component adopts the characteristic cardenolide stereochemistry with the cyclopentanoperhydrophenanthrene nucleus maintaining a cis-trans-cis ring fusion pattern across rings A, B, C, and D [21]. The critical 3-beta hydroxyl group provides the attachment point for the trisaccharide moiety, while the 5-beta and 14-beta hydroxyl groups contribute to the overall molecular conformation and binding characteristics [17].

The lactone ring at position 17 maintains the essential beta-configuration, which proves crucial for interaction with the sodium-potassium adenosine triphosphatase binding site [21] [31]. The 19-aldehyde group projects from the beta-face of the steroid nucleus, contributing to the overall molecular geometry and potential hydrogen bonding interactions [17]. The stereochemical arrangement of the steroid backbone follows the absolute configuration designated as (3S,5S,8R,9S,10S,13R,14S,17R) for the principal stereocenters [14].

The sugar components exhibit specific stereochemical orientations that influence the compound's solubility and membrane permeability characteristics [21]. The cymarose unit maintains the beta-anomeric configuration at the glycosidic linkage, while both glucose units adopt beta-configurations at their respective anomeric centers [15]. The methoxy group on the cymarose residue occupies the equatorial position, minimizing steric interactions and stabilizing the overall glycosidic conformation [15].

Nuclear magnetic resonance spectroscopy confirms the stereochemical assignments through characteristic coupling patterns and chemical shift values consistent with the proposed three-dimensional structure [29]. The compound demonstrates optical activity due to the multiple chiral centers, though specific optical rotation values remain unspecified in current literature [26].

Functional Group Contributions to Bioactivity

The bioactivity of k-Strophanthoside derives from the synergistic contributions of multiple functional groups within its molecular architecture, with the aglycone component serving as the primary pharmacophore [19] [31]. The 17-beta unsaturated lactone ring represents the most critical structural element for sodium-potassium adenosine triphosphatase inhibition, as modifications to this moiety dramatically reduce biological activity [21] [31]. The five-membered lactone ring with its alpha-beta unsaturation provides the essential binding interactions within the enzyme's active site, particularly through hydrogen bonding and hydrophobic contacts [33].

The hydroxyl groups positioned at 3-beta, 5-beta, and 14-beta contribute significantly to the compound's binding affinity and specificity [21] [31]. The 3-beta hydroxyl group, while serving as the glycosylation site, influences the overall molecular polarity and membrane permeability [21]. The 5-beta and 14-beta hydroxyl groups participate in critical hydrogen bonding interactions with amino acid residues within the sodium-potassium adenosine triphosphatase binding pocket, enhancing the stability of the enzyme-inhibitor complex [33].

The aldehyde functionality at position 19 provides additional binding interactions and contributes to the compound's electrophilic character [17]. This carbonyl group can participate in hydrogen bonding with nucleophilic residues in the target enzyme, further stabilizing the inhibitory complex [31]. The overall steroid backbone maintains the rigid three-dimensional framework necessary for optimal receptor recognition and binding [21].

The trisaccharide moiety, while not directly participating in the primary binding interactions, significantly modulates the compound's bioactivity through effects on solubility, membrane permeability, and pharmacokinetic properties [19] [21]. The cymarose unit with its methoxy substitution influences the compound's lipophilicity and cellular uptake characteristics [21]. The glucose residues enhance water solubility and may contribute to specific tissue distribution patterns [19].

Comparative molecular field analysis studies demonstrate that favorable inhibitor interactions occur primarily at the alpha-sugar and lactone ring moieties, while unfavorable interactions associate with the gamma-sugar group and specific positions on the steroid ring system [33]. The binding affinity correlates strongly with inhibitory potency for most structural modifications, though notable exceptions exist where changes in the lactone ring system can dissociate binding affinity from functional inhibition [33].

| Functional Group | Position | Bioactivity Contribution |

|---|---|---|

| Lactone Ring | C-17β | Primary pharmacophore for enzyme inhibition |

| Hydroxyl Groups | C-3β, C-5β, C-14β | Binding affinity and specificity |

| Aldehyde Group | C-19 | Electrophilic interactions and hydrogen bonding |

| Methoxy Group | Cymarose C-3 | Lipophilicity modulation |

| Glucose Units | Terminal sugars | Solubility and pharmacokinetics |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (95%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (95%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (95%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic